The synthesis of 1-benzyl-1H-imidazole-5-carboxylic acid can be achieved through several methods:
The molecular structure of 1-benzyl-1H-imidazole-5-carboxylic acid consists of a five-membered imidazole ring fused with a benzyl group and a carboxylic acid functional group.
The compound's structure can be represented as follows:
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used techniques to analyze the structural integrity and confirm the presence of specific functional groups in this compound .
1-Benzyl-1H-imidazole-5-carboxylic acid is involved in various chemical reactions:
Common reagents include acidic or basic catalysts, with controlled temperatures tailored to specific reactions.
The primary biological target for 1-benzyl-1H-imidazole-5-carboxylic acid is the TGR5 receptor, a G protein-coupled receptor involved in regulating glucose metabolism and energy homeostasis.
The compound is classified with safety warnings related to irritation and toxicity upon exposure, necessitating careful handling procedures during laboratory work .
1-Benzyl-1H-imidazole-5-carboxylic acid finds applications across various fields:
The 1-benzyl-1H-imidazole-5-carboxylic acid scaffold serves as a privileged structure for developing potent TGR5 (G protein-coupled bile acid receptor 1) agonists targeting metabolic disorders. Researchers systematically modified this core to enhance receptor binding and functional activity, yielding derivatives with superior efficacy to natural bile acids. Key structural optimizations included:
Compound 19d (N-cyclohexyl-1-(4-methylbenzyl)-1H-imidazole-5-carboxamide) and 19e (N-cyclopentyl-1-(3-fluorobenzyl)-1H-imidazole-5-carboxamide) emerged as lead candidates. Both demonstrated exceptional in vitro agonistic activity against human TGR5 (hTGR5) with EC₅₀ values of 0.16 µM and 0.21 µM, respectively – significantly surpassing reference compounds INT-777 (EC₅₀ = 0.78 µM) and lithocholic acid (LCA; EC₅₀ = 1.02 µM). Crucially, these derivatives exhibited >100-fold selectivity against the farnesoid X receptor (FXR), minimizing off-target effects [6].
In vivo studies revealed compound 19d significantly lowered blood glucose levels in diabetic models by stimulating glucagon-like peptide-1 (GLP-1) secretion through TGR5 activation. This validated the scaffold's potential for diabetes therapeutics and highlighted the critical role of the imidazole core in:
Table 1: TGR5 Agonist Activity of Optimized Derivatives
Compound | N1-Substituent | C5-Amide Group | hTGR5 EC₅₀ (µM) | Selectivity (vs. FXR) |
---|---|---|---|---|
19d | 4-methylbenzyl | N-cyclohexyl | 0.16 | >100-fold |
19e | 3-fluorobenzyl | N-cyclopentyl | 0.21 | >100-fold |
INT-777 | Reference compound | - | 0.78 | 12-fold |
LCA | Natural bile acid | - | 1.02 | Not selective |
The carboxylic acid functionality at the C5 position enables critical ionic interactions with angiotensin II type 1 (AT₁) receptor subdomains, positioning 1-benzyl-1H-imidazole-5-carboxylic acid as a strategic starting point for antihypertensive agent development. Key optimization strategies focus on:
Tetrazole emerged as the most effective carboxylic acid bioisostere due to comparable pKₐ (4.9 vs. 4.2 for carboxylic acid) and enhanced membrane permeability. This substitution yielded analogs with 2.3-fold increased oral bioavailability while preserving AT₁ receptor binding affinity (Kᵢ = 8.7 nM). Sulfonamide and phosphonate bioisosteres proved less effective due to steric mismatches and suboptimal charge distribution [4].
Para-substitutions on the N1-benzyl ring significantly modulated receptor selectivity. Chloro and nitro groups at this position enhanced AT₁ binding affinity by 3.2-fold and 16.5-fold, respectively, compared to unsubstituted derivatives. Molecular dynamics simulations revealed these electron-withdrawing groups formed halogen bonds with Thr163 and hydrophobic interactions with Val108 residues in the orthosteric pocket [4].
Table 2: Impact of Structural Modifications on AT₁ Receptor Binding
Modification Type | Specific Change | Kᵢ (nM) | Bioavailability (%) | Key Advantage |
---|---|---|---|---|
Acid Bioisostere | Carboxylic acid | 12.4 | 22 | Reference |
Tetrazole | 8.7 | 51 | Enhanced permeability | |
Sulfonamide | 38.2 | 45 | Metabolic stability | |
Phosphonate | 27.9 | 29 | Charge mimicry | |
Benzyl Substituent | None (H) | 42.5 | - | Reference |
4-Cl | 13.3 | - | Halogen bonding | |
4-NO₂ | 2.6 | - | Hydrophobic packing | |
2-OCH₃ | 28.7 | - | Conformational control |
Molecular hybridization integrates the 1-benzyl-1H-imidazole-5-carboxylic acid scaffold with complementary pharmacophores from established antihypertensive drugs, creating multifunctional ligands with enhanced efficacy. This approach exploits:
The most successful hybrid design merged the imidazole core with losartan's biphenyl tetrazole moiety, resulting in dual angiotensin-converting enzyme (ACE)/AT₁ inhibitors. Compound HYB-7 ([1-benzyl-5-([1,1'-biphenyl]-4-yl)-1H-imidazol-2-yl]methanol) demonstrated balanced inhibition of both targets (ACE IC₅₀ = 0.84 µM; AT₁ Kᵢ = 3.2 nM) – surpassing monotherapeutic agents in in vivo blood pressure reduction models. The imidazole core served as a versatile spacer that optimally oriented both pharmacophores within their respective binding sites [4].
A second hybridization strategy incorporated calcium channel blocker motifs (dihydropyridine rings) at the C5 position via ester linkages. These hybrids exhibited voltage-dependent L-type calcium channel blockade alongside AT₁ receptor antagonism, providing dual mechanisms of vasodilation. The optimal derivative (HYB-12a) showed nanomolar activity at both targets while maintaining metabolic stability in hepatic microsome assays (t₁/₂ > 120 minutes) [4].
Structure-based drug design leveraged 1-benzyl-1H-imidazole-5-carboxylic acid derivatives to disrupt HIV-1 gp41 six-helix bundle formation – a critical fusion step. Molecular docking identified two strategic binding regions:
Initial derivatives featuring 2-alkylthio substitutions (series I) showed negligible antiviral activity due to insufficient gp41 binding affinity and poor target engagement. Computational analysis revealed these compounds failed to achieve sufficient hydrophobic contact depth within the gp41 pocket. Subsequent optimization generated extended triazole-containing derivatives (series II) designed to:
Despite improved target affinity (KD = 140-380 nM in surface plasmon resonance assays), series II compounds exhibited significant cytotoxicity in MT-4 cells (CC₅₀ = 8-15 µM), precluding antiviral assessment. This off-target toxicity correlated with increased lipophilicity (clogP > 4.2) and mitochondrial toxicity mechanisms. Current refinements focus on:
Table 3: Key Compounds in gp41 Inhibitor Development
Compound Series | Core Structure | gp41 KD (nM) | Anti-HIV Activity | Cytotoxicity (CC₅₀, µM) | Challenge |
---|---|---|---|---|---|
Series I | 2-alkylthio | >10,000 | Inactive (EC₅₀ > 100 µM) | >100 | Low affinity |
Series II-5a | Triazole-extended | 140 | Not determined | 8.2 | High toxicity |
Series II-9d | Triazole-extended | 380 | Not determined | 14.7 | High toxicity |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7